4-{[(2-fluorophenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-{[(2-fluorophenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol” is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes . This particular compound contains a fluorophenyl group, a methyl group, and a thiol group attached to the triazole ring .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves reactions with secondary amides and hydrazides . The 1,2,4-triazole moiety can act as a useful directing group for Ru-catalyzed C-H arylation . A series of new oxamide-derived amidine reagents can be accessed in excellent yield with minimal purification necessary. A subsequent reaction of these reagents with various hydrazine hydrochloride salts efficiently generates 1,5-disubstituted-1,2,4-triazole compounds in good yields .Molecular Structure Analysis
The molecular structure of “this compound” includes a 1,2,4-triazole ring with a fluorophenyl group, a methyl group, and a thiol group attached to it . The potential coordinating sites are sulfur of the thiol group, nitrogen of the primary amino group, and two nitrogen atoms at position 1 and 2 in the triazole ring system .Chemical Reactions Analysis
1,2,4-Triazole derivatives can undergo various chemical reactions. For instance, they can undergo regioselective S-alkylation to form a series of S-substituted derivatives . They can also react with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .Scientific Research Applications
Synthesis and Biological Activities
Researchers have synthesized a range of compounds incorporating the 1,2,4-triazole moiety, investigating their potential as anti-inflammatory, analgesic, antibacterial, and antifungal agents. For example, compounds with modifications on the 1,2,4-triazole ring have been shown to exhibit promising anti-inflammatory and analgesic properties. These findings are crucial for the development of new therapeutic agents that can target specific biological pathways with reduced side effects (K. V. Sujith et al., 2009; Vikas G. Rajurkar et al., 2016).
Antimicrobial Evaluation
Several studies have synthesized derivatives of 1,2,4-triazoles and evaluated their antimicrobial effectiveness. These studies highlight the potential of these compounds to act as significant agents against a variety of bacterial and fungal pathogens, contributing to the search for new antimicrobial agents in the face of rising antibiotic resistance (Hacer Bayrak et al., 2009; R. Shukla et al., 2014).
Future Directions
The future directions for “4-{[(2-fluorophenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol” and similar compounds could involve further exploration of their biological activities and potential applications in drug development . Additionally, the development of environmentally benign and convenient strategies for the synthesis of 1,2,4-triazole derivatives could be a promising area of research .
Properties
IUPAC Name |
4-[(2-fluorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4S/c1-7-13-14-10(16)15(7)12-6-8-4-2-3-5-9(8)11/h2-6H,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDKXKUKYVNOSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1N=CC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.